(5Z)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-METHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes an indole moiety and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-sulfanylidenethiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced sulfur functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole moiety or the thiazolidinone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted indole-thiazolidinone compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-METHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, (5Z)-3-METHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been investigated for its potential therapeutic applications. It exhibits promising activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and other desirable characteristics.
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with receptors involved in inflammatory responses can make it a valuable anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- 5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Uniqueness
Compared to similar compounds, (5Z)-3-METHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of an indole moiety and a thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its uniqueness.
Properties
Molecular Formula |
C14H12N2OS2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N2OS2/c1-15-8-9(10-5-3-4-6-11(10)15)7-12-13(17)16(2)14(18)19-12/h3-8H,1-2H3/b12-7- |
InChI Key |
IXNRXGJPOLZFBO-GHXNOFRVSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
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